molecular formula C19H17Cl2N3O3 B3529086 (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3529086
M. Wt: 406.3 g/mol
InChI Key: UPHNEQBWVAOOJT-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrrolidine ring with a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 1-tert-butyl-1H-pyrrole-2-carbaldehyde with 2,3-dichlorobenzaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as self-propagating high-temperature synthesis (SHS), which is known for its energy efficiency and minimal environmental impact . This method involves exothermic combustion reactions that can produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions typically require controlled conditions such as specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c1-19(2,3)23-9-5-6-11(23)10-12-16(25)22-18(27)24(17(12)26)14-8-4-7-13(20)15(14)21/h4-10H,1-3H3,(H,22,25,27)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHNEQBWVAOOJT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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